molecular formula C10H9N3O B2759100 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 22926-76-7

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2759100
CAS No.: 22926-76-7
M. Wt: 187.202
InChI Key: QMQOJFXCKBTGNT-UHFFFAOYSA-N
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Description

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring at the 4-position The cyclopropyl group attached to the oxadiazole ring adds to its structural uniqueness

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts such as zinc chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine in biological systems involves its interaction with various molecular targets. The oxadiazole ring can act as a bioisostere for amides, allowing it to inhibit enzymes like protein kinases and proteases.

Comparison with Similar Compounds

  • Pyridine, 4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-
  • Pyridine, 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-
  • Pyridine, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-

Uniqueness: 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the specific positioning of the cyclopropyl group on the oxadiazole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-cyclopropyl-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQOJFXCKBTGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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